molecular formula C4H11N3OS B2642212 4-Amino-1-imino-1lambda6-thiomorpholin-1-one CAS No. 2168708-69-6

4-Amino-1-imino-1lambda6-thiomorpholin-1-one

Cat. No.: B2642212
CAS No.: 2168708-69-6
M. Wt: 149.21
InChI Key: YXBDVBCFPXRDFK-UHFFFAOYSA-N
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Description

4-Amino-1-imino-1lambda6-thiomorpholin-1-one is a chemical compound with the molecular formula C4H9N3OS It is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Scientific Research Applications

4-Amino-1-imino-1lambda6-thiomorpholin-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or modulator. It may interact with specific proteins or enzymes, affecting their activity and function.

    Medicine: The compound is investigated for its potential therapeutic applications, such as antimicrobial, antiviral, or anticancer agents. Its unique structure allows it to interact with biological targets in a specific manner.

    Industry: In industrial applications, the compound is used in the development of new catalysts, polymers, and other materials with specialized functions.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, wearing protective gloves or eye protection, and seeking medical advice if feeling unwell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-imino-1lambda6-thiomorpholin-1-one typically involves the reaction of thiomorpholine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the safety and environmental compliance of the production process. The use of advanced catalytic systems and automated control technologies can further enhance the scalability and reproducibility of the industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-imino-1lambda6-thiomorpholin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino and imino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions. The reactions are often catalyzed by a base such as triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiomorpholine derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-1-imino-1lambda6-thiomorpholin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: A related compound with a similar ring structure but lacking the amino and imino groups.

    Thiazole: Another heterocyclic compound containing sulfur and nitrogen, but with a different ring structure.

    Morpholine: A heterocyclic compound with an oxygen atom in the ring instead of sulfur.

Uniqueness

4-Amino-1-imino-1lambda6-thiomorpholin-1-one is unique due to the presence of both amino and imino groups in its structure, which allows it to participate in a wide range of chemical reactions. Its sulfur-containing ring also imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-imino-1-oxo-1,4-thiazinan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3OS/c5-7-1-3-9(6,8)4-2-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBDVBCFPXRDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCN1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168708-69-6
Record name 4-amino-1-imino-1-thiomorpholin-1-one
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